
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two carboxylic acid groups attached to a dihydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid catalyst such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature . The reaction proceeds through a cycloaddition mechanism, yielding the desired dihydronaphthalene derivative after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the dihydronaphthalene ring to a fully saturated naphthalene ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthalene-2,2-dicarboxylic acid (oxidation), fully saturated naphthalene derivatives (reduction), and various substituted naphthalene derivatives (substitution).
科学的研究の応用
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Diethyl 6-methoxy-4-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate
- Dimethyl 6-hydroxy-4-vinyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate
Uniqueness
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
3,4-dihydro-1H-naphthalene-2,2-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-10(14)12(11(15)16)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,14)(H,15,16) |
InChIキー |
HBPFEXMCMGYNQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2=CC=CC=C21)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


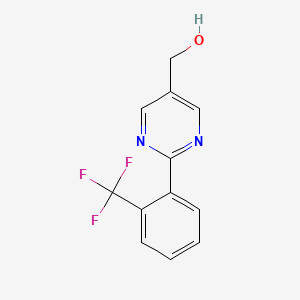



![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
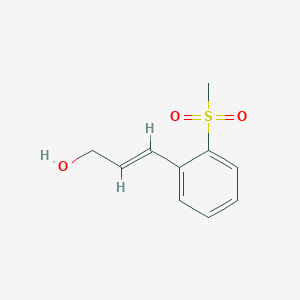
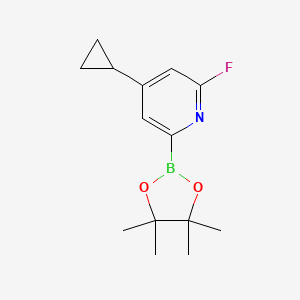
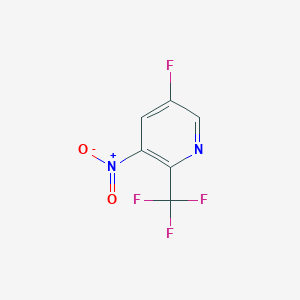
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
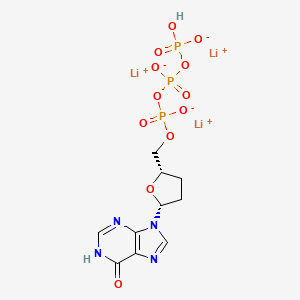
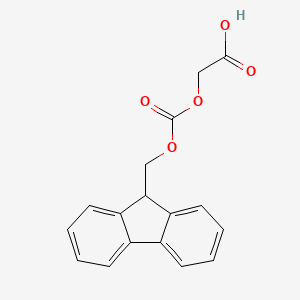
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)

